molecular formula C12H15BrO2 B7628604 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one

Cat. No.: B7628604
M. Wt: 271.15 g/mol
InChI Key: GFWLWQGIFADZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated derivative of a hydroxyphenyl ethanone, characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one typically involves the bromination of a precursor compound, followed by the introduction of the tert-butyl and hydroxy groups. One common method involves the reaction of 3-tert-butyl-5-bromophenol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the compound’s lipophilic tert-butyl group can enhance its membrane permeability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-tert-butyl-5-methylbenzene: Similar in structure but lacks the hydroxy and ethanone groups.

    5-bromo-3-tert-butyl-2-hydroxybenzaldehyde: Similar but contains an aldehyde group instead of an ethanone group.

    2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one: Similar but with additional tert-butyl groups.

Uniqueness

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxy group, and tert-butyl group in a single molecule allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-7(14)9-5-8(13)6-10(11(9)15)12(2,3)4/h5-6,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWLWQGIFADZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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